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molecular formula C11H18O2 B8526248 Ethyl 2-ethyl-4-methylenecyclopentanecarboxylate

Ethyl 2-ethyl-4-methylenecyclopentanecarboxylate

Cat. No. B8526248
M. Wt: 182.26 g/mol
InChI Key: JZGRKTFWRMFGPG-UHFFFAOYSA-N
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Patent
US08426411B2

Procedure details

A solution of KOt-Bu (3.65 g, 32.6 mmol) and methyltriphenylphosphonium bromide (11.6 g, 32.6 mmol) in THF (69.5 mL) was cooled to about −10° C. A solution of ethyl 2-ethyl-4-oxocyclopentanecarboxylate (4.00 g, 21.7 mmol) in THF (17.4 mL) was added dropwise while the temperature was kept at about 0° C. The reaction mixture was allowed to warm to ambient temperature and stirred for about 16 h. The insoluble material was removed by filtration. The filtrate was concd under reduced pressure. The resulting material was purified by silica gel (120 g) chromatography eluting with a gradient of 0-20% EtOAc in heptane to provide ethyl 2-ethyl-4-methylenecyclopentanecarboxylate (2.55 g, 64%) as a colorless liquid: 1H NMR (d-DMSO) δ 4.88-4.78 (m, 2H), 4.16-3.96 (m, 2H), 2.66-2.31 (m, 4H), 2.24-1.82 (m, 2H), 1.50 (m, 1H), 1.35-1.22 (m, 1H), 1.18 (t, 3H), 0.85 (m, 3H).
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
catalyst
Reaction Step One
Name
Quantity
69.5 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
17.4 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1]C([O-])(C)C.[K+].[CH2:7]([CH:9]1[CH2:13][C:12](=O)[CH2:11][CH:10]1[C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH3:8]>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1>[CH2:7]([CH:9]1[CH2:13][C:12](=[CH2:1])[CH2:11][CH:10]1[C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH3:8] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
3.65 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
11.6 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
69.5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
C(C)C1C(CC(C1)=O)C(=O)OCC
Name
Quantity
17.4 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for about 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept at about 0° C
CUSTOM
Type
CUSTOM
Details
The insoluble material was removed by filtration
CUSTOM
Type
CUSTOM
Details
The resulting material was purified by silica gel (120 g) chromatography
WASH
Type
WASH
Details
eluting with a gradient of 0-20% EtOAc in heptane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)C1C(CC(C1)=C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.55 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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